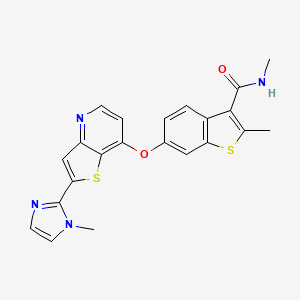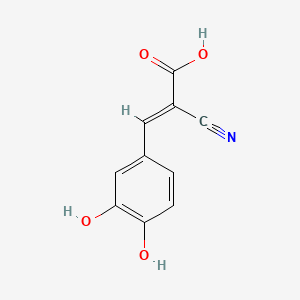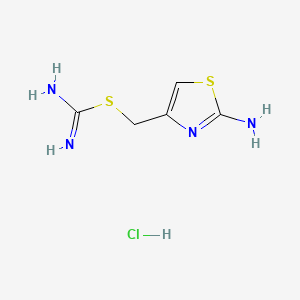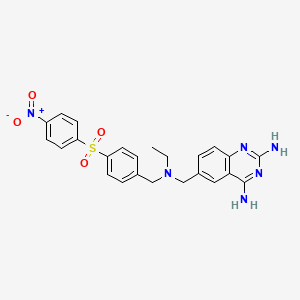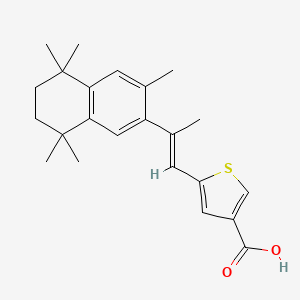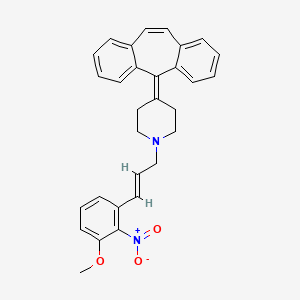
阿拉普罗克拉特,(S)-
描述
Alaproclate, also known by its developmental code name GEA-654, is a drug that was being developed as an antidepressant by the Swedish pharmaceutical company Astra AB (now AstraZeneca) in the 1970s . It acts as a selective serotonin reuptake inhibitor (SSRI), and along with zimelidine and indalpine, was one of the first of its kind . Development was discontinued due to the observation of liver complications in rodent studies .
Synthesis Analysis
The synthesis of Alaproclate involves a Grignard reaction between methyl 4-chlorophenylacetate with methylmagnesium iodide to give 1-(4-chlorophenyl)-2-methyl-2-propanol. This is followed by acylation with 2-bromopropionyl bromide to give [1-(4-Chlorophenyl)-2-methylpropan-2-yl] 2-bromopropanoate. The final step involves the displacement of halogen with ammonia to yield alaproclate .Molecular Structure Analysis
The molecular formula of Alaproclate is C13H18ClNO2 . Its exact mass is 255.10 and its molecular weight is 255.740 . The structure of Alaproclate includes a 4-chlorophenyl group, a 2-methylpropan-2-yl group, and a 2-aminopropanoate group .Physical And Chemical Properties Analysis
Alaproclate has a density of 1.1±0.1 g/cm3, a boiling point of 335.1±22.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . Its molar refractivity is 69.1±0.3 cm3, and it has a polar surface area of 52 Å2 .科学研究应用
阿尔茨海默病和痴呆症
阿拉普罗克拉特作为一种神经元血清素再摄取的特异性抑制剂,已在阿尔茨海默型痴呆患者中进行了研究。它在一些患者中表现出积极作用,主要针对情绪功能,通过抑制血小板中的血清素摄取和降低血液中的血清素浓度来发挥作用 (Bergman 等人,2004)。
合成用于研究目的
已经进行了高比活度 3H-阿拉普罗克拉特合成用于研究目的。这涉及使用氚气进行氢解来制备阿拉普罗克拉特,这对于研究神经元血清素再摄取的选择性抑制具有重要意义 (Bengtsson 等人,1985)。
神经生理效应
已经表明,阿拉普罗克拉特通过影响膜中的钾通道来增加海马 CA1 锥体细胞的兴奋性,表明其在调节神经元兴奋性以及在抑郁症中的潜在作用 (Hedlund & Andersen, 1989)。
与药物代谢的相互作用
研究表明,阿拉普罗克拉特可以影响其他药物(例如安替比林)在人体中的代谢。这表明其在改变氧化药物代谢酶活性中的作用,这对于理解药物相互作用和代谢至关重要 (Teunissen 等人,2004)。
调节毒蕈碱反应
研究表明,阿拉普罗克拉特抑制钾电流并增强神经母细胞中的毒蕈碱刺激,表明其在增强对毒蕈碱胆碱能激动剂的细胞反应中的潜力 (Hedlund, 1987)。
选择性血清素再摄取抑制
阿拉普罗克拉特被描述为一种特异性的 5-HT 再摄取抑制剂,对其他脑受体的作用很小。其在阻断不同脑区(特别是海马和下丘脑)中的 5-HT 再摄取的区域选择性使其成为神经科学研究的关注对象 (Ögren 等人,2005)。
对 NMDA 受体的效应
研究探索了阿拉普罗克拉特对培养的大鼠海马神经元中电压依赖性 K+ 通道和 NMDA 受体的作用。这对于了解其对神经生理过程和神经系统疾病的潜在影响至关重要 (Svensson 等人,1994)。
安全和危害
属性
IUPAC Name |
[1-(4-chlorophenyl)-2-methylpropan-2-yl] (2S)-2-aminopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-9(15)12(16)17-13(2,3)8-10-4-6-11(14)7-5-10/h4-7,9H,8,15H2,1-3H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSPJBYOKQPKCD-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Alaproclate, (S)- | |
CAS RN |
66171-75-3 | |
| Record name | Alaproclate, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066171753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ALAPROCLATE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G464BXD52M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of (-)-Alaproclate?
A: (-)-Alaproclate primarily acts as a selective serotonin (5-hydroxytryptamine, 5-HT) reuptake inhibitor. [, ] This means it primarily increases serotonin levels in synapses by blocking its reabsorption into presynaptic neurons.
Q2: Does (-)-Alaproclate interact with other targets?
A2: Yes, research indicates that (-)-Alaproclate also interacts with other targets, albeit with potentially lower affinity:
- NMDA Receptors: It acts as a reversible noncompetitive antagonist of N-Methyl-D-aspartate (NMDA) receptors, particularly influencing the ion channel associated with these receptors. []
- Potassium Channels: Studies suggest that (-)-Alaproclate might inhibit potassium channels, potentially contributing to some of its observed effects on neuronal excitability. [, ]
- High-Affinity Binding Sites in the Liver: Research indicates high-affinity binding of (-)-Alaproclate to sites in the liver, some of which are sensitive to proadifen (SKF 525A), an inhibitor of drug metabolism, suggesting a potential interaction with cytochrome P-450 enzymes. [, , ]
Q3: How does the stereochemistry of alaproclate affect its activity?
A: The S-(-)-enantiomer of alaproclate, which is (-)-Alaproclate, consistently shows higher potency compared to the R-(+)-enantiomer in various assays. This is evident in its interaction with 5-HT uptake sites [, ], NMDA receptors [], and liver binding sites. [, ]
Q4: What is the molecular formula and weight of (-)-Alaproclate?
A4: The molecular formula of (-)-Alaproclate is C13H18ClNO2. Its molecular weight is 255.74 g/mol.
Q5: Is there information available on the material compatibility and stability of (-)-Alaproclate under various conditions?
A5: The provided research articles primarily focus on the pharmacological and biochemical aspects of (-)-Alaproclate. Detailed information regarding its material compatibility and stability under various conditions is not explicitly discussed.
Q6: How do structural modifications of alaproclate affect its activity?
A: While the provided papers don't offer a comprehensive SAR analysis, they highlight the significance of the S-(-)-configuration for optimal activity. [, , ] Modifications impacting this chirality or the key pharmacophores interacting with serotonin transporters, NMDA receptors, or liver binding sites would likely influence (-)-Alaproclate's potency and selectivity.
Q7: What in vitro models have been used to study (-)-Alaproclate?
A7: Several in vitro models, primarily utilizing rat tissues, have been employed:
- Synaptosomes: Used to investigate the inhibition of serotonin uptake in rat cortical synaptosomes, demonstrating (-)-Alaproclate's primary mechanism of action. []
- Platelet Plasma Membranes: Used to study the binding characteristics of (-)-Alaproclate to serotonin transporters and its interaction with other antidepressants. []
- GH3/B6 Pituitary Cells: Employed to explore the effects of (-)-Alaproclate on membrane ion channels, indicating potential interactions beyond serotonin transporters. []
- Rat Cerebral Cortex Miniprisms: Utilized to examine the influence of (-)-Alaproclate on carbachol-stimulated inositol phospholipid breakdown, a measure of muscarinic function. []
Q8: What in vivo models have been used to study (-)-Alaproclate?
A8: Various animal models, primarily rats, have been used to evaluate the effects of (-)-Alaproclate:
- Behavioral Models: These include the forced swim test, learned helplessness paradigms, and social dominance tests, often employed to assess antidepressant-like activity. []
- Physiological Models: Studies have investigated (-)-Alaproclate's effects on body temperature regulation, [] post-decapitation convulsions, [, ] and the release of hormones like LH and prolactin. []
- Microdialysis Studies: Used to assess the impact of (-)-Alaproclate on neurotransmitter release in specific brain regions of conscious rats. []
Q9: What is known about the development of resistance to (-)-Alaproclate?
A9: The provided research does not specifically address the development of resistance to (-)-Alaproclate.
Q10: What is the toxicological profile of (-)-Alaproclate?
A: The provided research primarily focuses on the pharmacological actions of (-)-Alaproclate. While some studies note behavioral effects, [] detailed toxicological data, including potential long-term effects, are not extensively discussed.
Q11: Are there alternative compounds to (-)-Alaproclate?
A11: Yes, several other serotonin reuptake inhibitors, such as fluoxetine, citalopram, sertraline, and paroxetine, are commonly used as antidepressants. The choice of compound often depends on the specific clinical context and patient factors.
Q12: Does (-)-Alaproclate have any environmental impact?
A12: The provided research does not discuss the environmental impact or degradation of (-)-Alaproclate.
Q13: What analytical methods are used to study (-)-Alaproclate?
A13: Several analytical techniques are mentioned in the research, including:
- Radioimmunoassay: Used to measure hormone levels in plasma samples. []
- High-Performance Liquid Chromatography (HPLC): Employed to determine the concentrations of neurotransmitters and their metabolites in brain tissue. [, ]
- Radioligand Binding Assays: Used to characterize the binding affinity and density of receptors, particularly serotonin transporters, in various tissues. [, , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



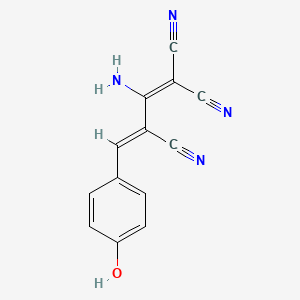
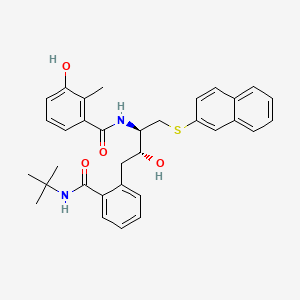
![2-[(4-Hydroxy-3-nitrophenyl)methylidene]propanedinitrile](/img/structure/B1664420.png)

